3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a thiadiazole moiety, and a carboxamide group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Thiadiazole Synthesis: The thiadiazole moiety is often prepared by reacting thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling Reactions: The pyrazole and thiadiazole intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiadiazole moieties.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and thiadiazole derivatives.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with biological macromolecules in specific ways.
Medicine
In medicinal research, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its complex structure and functional groups.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxamide derivatives: These compounds share the pyrazole and carboxamide groups but may lack the thiadiazole moiety.
Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.
Phenethylamino derivatives: Molecules containing the phenethylamino group, which may exhibit similar biological activities.
Uniqueness
What sets 3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c1-24-10-13(16(23-24)27-2)15(26)20-17-21-22-18(29-17)28-11-14(25)19-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,19,25)(H,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRBHMDTKKZZBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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